1-Methyl-1H-imidazole-2-carboxylic acid
CAS No.: 20485-43-2
Cat. No.: VC21540016
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20485-43-2 |
---|---|
Molecular Formula | C5H6N2O2 |
Molecular Weight | 126.11 g/mol |
IUPAC Name | 1-methylimidazole-2-carboxylic acid |
Standard InChI | InChI=1S/C5H6N2O2/c1-7-3-2-6-4(7)5(8)9/h2-3H,1H3,(H,8,9) |
Standard InChI Key | WLDPWZQYAVZTTP-UHFFFAOYSA-N |
SMILES | CN1C=CN=C1C(=O)O |
Canonical SMILES | CN1C=CN=C1C(=O)O |
Chemical Properties and Structure
1-Methyl-1H-imidazole-2-carboxylic acid is characterized by the molecular formula C₅H₆N₂O₂ and has a molecular weight of 126.11 g/mol . The compound features an imidazole ring with a methyl group attached to one of the nitrogen atoms (position 1) and a carboxylic acid group at the 2-position. This structural arrangement contributes to its chemical reactivity and biological activity.
Physical Characteristics
The compound presents as a solid with a melting point of 99-101°C . This relatively high melting point reflects the compound's ability to form hydrogen bonds through its carboxylic acid group. The presence of both the imidazole nitrogen atoms and the carboxylic acid functionality makes this compound particularly interesting from a coordination chemistry perspective.
Structural Parameters
The structure of 1-Methyl-1H-imidazole-2-carboxylic acid incorporates an aromatic imidazole ring system, which contributes to its stability. The carboxylic acid group at the 2-position extends the conjugation of the ring system while providing a site for hydrogen bonding and further functionalization.
Synthesis Methods
The synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid typically involves a multi-step process, beginning with the preparation of 1-methylimidazole-2-carboxaldehyde according to established literature procedures .
Oxidation Pathway
One documented synthesis pathway involves the oxidation of 1-methylimidazole-2-carboxaldehyde. The reaction is carried out using dihydrogen peroxide in water at 20°C for 72 hours . This method provides a quantitative yield of the desired carboxylic acid product after the removal of water under high vacuum. It is worth noting that no additional washing with diethylether/water is necessary in this procedure .
Synthesis Considerations
An important consideration during the synthesis and handling of 1-Methyl-1H-imidazole-2-carboxylic acid is that heating should be avoided as it can cause decarboxylation . This thermal sensitivity must be accounted for during purification and storage procedures.
Spectroscopic Characterization
Comprehensive spectroscopic data is available for 1-Methyl-1H-imidazole-2-carboxylic acid, providing valuable information for its identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Data
The proton NMR spectrum of 1-Methyl-1H-imidazole-2-carboxylic acid in D₂O shows characteristic signals:
-
Imidazole ring protons appear as singlets at 7.42 and 7.39 ppm
Carbon-13 NMR data reveals the following chemical shifts:
Infrared Spectroscopy
The infrared spectrum of 1-Methyl-1H-imidazole-2-carboxylic acid displays several characteristic bands:
Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|
3347 | medium | O-H stretch |
3119 | medium | Aromatic C-H stretch |
2663 | weak | O-H (carboxylic acid) |
1641 | strong | C=O stretch |
1683 | medium | C=N stretch |
1507 | strong | Ring vibration |
1449 | medium | CH₃ deformation |
1388, 1338, 1285 | strong | C-N stretching |
1173 | medium | C-O stretching |
1123 | strong | Ring vibration |
961, 910 | medium | Out-of-plane bending |
776, 685 | strong | Ring deformation |
These spectral features provide a distinctive fingerprint for the identification of 1-Methyl-1H-imidazole-2-carboxylic acid .
Elemental Analysis
Elemental analysis for 1-Methyl-1H-imidazole-2-carboxylic acid provides additional confirmation of its molecular composition:
Element | Calculated (%) | Found (%) |
---|---|---|
C | 41.67 | 41.28 |
H | 5.59 | 5.23 |
N | 19.44 | 19.12 |
These values align closely with the theoretical percentages, confirming the purity and identity of the compound .
Applications in Research and Industry
1-Methyl-1H-imidazole-2-carboxylic acid has emerged as a valuable compound across multiple scientific disciplines, with applications spanning from pharmaceutical research to materials science.
Pharmaceutical Development
In pharmaceutical research, 1-Methyl-1H-imidazole-2-carboxylic acid serves as an important building block for the synthesis of various pharmaceuticals . It is particularly valuable in the development of drugs targeting neurological disorders, where it contributes to enhanced drug efficacy and specificity . The imidazole ring provides a versatile scaffold that can be modified to tune pharmacokinetic and pharmacodynamic properties.
Catalysis Applications
The compound plays a significant role in catalytic processes as a ligand that improves reaction rates and selectivity in organic synthesis . This application is particularly crucial for developing sustainable chemical processes that reduce waste and energy consumption. The nitrogen-containing heterocyclic structure makes it an excellent coordinating ligand for various metal centers.
Biochemical Research
In biochemical investigations, 1-Methyl-1H-imidazole-2-carboxylic acid is utilized in studies related to enzyme activity and protein interactions . These applications help elucidate mechanisms in metabolic pathways and provide insights into biological processes at the molecular level. The compound's structural similarity to histidine residues in proteins makes it a valuable tool for understanding protein-ligand interactions.
Material Science
In material science, 1-Methyl-1H-imidazole-2-carboxylic acid is incorporated into the development of advanced materials such as polymers and coatings . These materials exhibit enhanced durability and chemical resistance, making them suitable for specialized applications. The carboxylic acid functionality provides a point of attachment for integration into polymer matrices or surface modifications.
Agricultural Chemistry
The compound finds applications in the formulation of agrochemicals, contributing to the development of more effective herbicides and pesticides . These formulations are designed to be safer for the environment while maintaining efficacy against target organisms. The imidazole moiety provides bioactivity that can be harnessed for crop protection applications.
Antimicrobial Properties
One of the most promising aspects of 1-Methyl-1H-imidazole-2-carboxylic acid and related N-alkylimidazole derivatives is their antimicrobial activity.
Spectrum of Activity
Studies have shown that N-alkylimidazole derivatives containing carboxylic acid substituents at the 2-position demonstrate enhanced antimicrobial activity . These compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as yeast species, with varying degrees of efficacy.
Structure-Activity Relationship
Research indicates that N-alkylimidazole-2-carboxylic acids exhibit superior antimicrobial activity compared to other 2-substituted derivatives, which is attributed to the low pKa of the carboxylic acid moiety . The activity is also highly dependent on the length of the alkyl chain attached to the nitrogen atom, with longer chains generally resulting in improved antimicrobial efficacy .
Antimicrobial Efficacy Data
The antimicrobial activity of 1-Methyl-1H-imidazole-2-carboxylic acid and related compounds shows varying effectiveness against different microbial strains:
Microbial Strain | Activity Level | MIC Range (μg/mL) |
---|---|---|
Staphylococcus aureus (Gram+) | High | 5-160 |
Bacillus subtilis subsp. spizizenii (Gram+) | Very High | 5-20 |
Escherichia coli (Gram-) | Poor to Moderate | 0.15 to >2500 |
Candida albicans (Yeast) | Inactive | Not applicable |
These results demonstrate that the compounds are most effective against Gram-positive bacteria, with Bacillus subtilis showing particular susceptibility . The significant variation in activity against different microbial strains suggests specific mechanisms of action that may involve interactions with bacterial cell membranes or inhibition of crucial metabolic pathways.
Mechanism of Action
The antimicrobial action of these compounds is believed to occur through the inhibition of enoyl acyl carrier protein reductase (FabI), a novel antibacterial target . This enzyme plays a crucial role in bacterial fatty acid biosynthesis, making it an important target for antimicrobial development. The carboxylic acid moiety likely contributes to the compound's ability to interact with this target enzyme.
Related Compounds and Derivatives
Several related compounds share structural similarities with 1-Methyl-1H-imidazole-2-carboxylic acid, offering opportunities for comparative studies and structure-activity relationship analyses.
1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid
This derivative (C₇H₁₀N₂O₂, molecular weight 154.17 g/mol) features both an ethyl group at the 1-position and a methyl group at the 4-position of the imidazole ring, in addition to the carboxylic acid group at position 2 . The additional alkyl substitutions may confer different physical properties and biological activities compared to 1-Methyl-1H-imidazole-2-carboxylic acid.
1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
This derivative incorporates a nitro group at the 4-position of the imidazole ring . The presence of the strongly electron-withdrawing nitro group significantly alters the electronic properties of the molecule, potentially affecting its reactivity and biological activity. The nitro group may enhance antimicrobial properties through different mechanisms compared to the unsubstituted analog.
N-Alkylimidazole-2-methanol and N-Alkylimidazole-2-aldehyde
Studies have investigated the synthesis and properties of various N-alkylimidazole derivatives with different functional groups at the 2-position, including aldehydes (CHO) and alcohols (CH₂OH) . These compounds provide valuable insight into the impact of the functional group's pKa on antimicrobial activity. Research indicates that derivatives with lower pKa values at the 2-position generally demonstrate enhanced antimicrobial efficacy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume